ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Brand Name: Vulcanchem
CAS No.: 865246-82-8
VCID: VC4175365
InChI: InChI=1S/C17H15BrN2O3S2/c1-3-23-15(21)9-20-11-5-4-10(2)8-13(11)25-17(20)19-16(22)12-6-7-14(18)24-12/h4-8H,3,9H2,1-2H3
SMILES: CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(S3)Br
Molecular Formula: C17H15BrN2O3S2
Molecular Weight: 439.34

ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

CAS No.: 865246-82-8

Cat. No.: VC4175365

Molecular Formula: C17H15BrN2O3S2

Molecular Weight: 439.34

* For research use only. Not for human or veterinary use.

ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate - 865246-82-8

Specification

CAS No. 865246-82-8
Molecular Formula C17H15BrN2O3S2
Molecular Weight 439.34
IUPAC Name ethyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C17H15BrN2O3S2/c1-3-23-15(21)9-20-11-5-4-10(2)8-13(11)25-17(20)19-16(22)12-6-7-14(18)24-12/h4-8H,3,9H2,1-2H3
Standard InChI Key MQXAVISQSMPVSQ-ZPHPHTNESA-N
SMILES CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(S3)Br

Introduction

Ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound belonging to the benzothiazole derivative class. This compound features a bromothiophene moiety, which is known for its electron-rich properties, and a benzothiazole ring, significant in medicinal chemistry due to its biological activity. The presence of the bromothiophene group enhances its reactivity and potential applications in synthetic chemistry.

Synthesis and Chemical Reactions

The synthesis of ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. These reactions often require nucleophiles like amines and thiols for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation processes, and reducing agents like lithium aluminum hydride for reduction reactions.

Biological and Medicinal Applications

Benzothiazole derivatives, including ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, are of interest in medicinal chemistry due to their potential biological activities. These compounds can interact with enzymes or receptors, modulating their activity. The bromothiophene moiety may enhance membrane permeability, while the benzothiazole ring interacts with various biological pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator